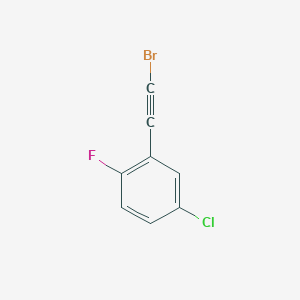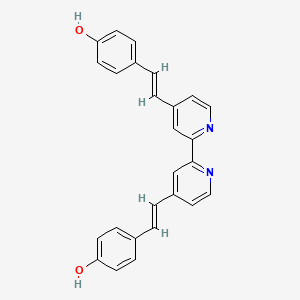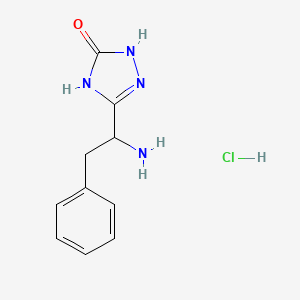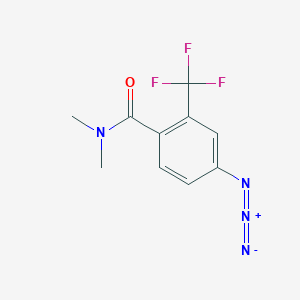
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene
概要
説明
Molecular Structure Analysis
The molecular structure of “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene” would likely involve a benzene ring with the bromoethynyl, chloro, and fluoro groups attached at the 2nd, 4th, and 1st positions respectively .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene” would depend on the specific conditions and reagents used. For instance, bromoethynyl groups can participate in various reactions, such as coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene” would depend on its specific structure. For instance, similar compounds like (2-bromoethynyl)trimethylsilane have a molecular weight of 177.12 and are liquid at room temperature .
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis Techniques : The synthesis of compounds structurally similar to 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene, such as 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene, involves complex reactions like diazotization and bromination. These processes have been optimized considering factors like raw material rate, reaction time, and temperature. The final products are characterized using GC-MS and 1HNMR techniques (Guo Zhi-an, 2009), (Song Yan-min, 2007).
Reactivity and Transformation : The compound's reactivity has been explored in palladium-catalyzed carbonylative reactions, demonstrating its ability to undergo transformation into various heterocycles with different nucleophiles (Jianbin Chen et al., 2014).
Spectroscopic and Physical Studies
Spectroscopic Analysis : Halocarbons like 2-bromoethylbenzene, closely related to the compound , have been studied through spectroscopic methods. The role of halocarbons as hydrogen bond acceptors was examined, highlighting their interactions and electronic properties (P. A. Robertson et al., 2018). Furthermore, vibrational spectra analysis of halobenzene cations has been conducted to understand their electronic states and properties (C. H. Kwon et al., 2002).
Physical Properties : The vaporization enthalpies of various halogen-substituted methylbenzenes, including compounds similar to 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene, have been determined, providing insights into their thermodynamic properties (S. Verevkin et al., 2014).
Photophysics and Photodissociation : Studies on the photophysics of related compounds offer a glimpse into their behavior under light, revealing details about their energy distribution and photodissociation mechanisms (Xi-Bin Gu et al., 2001).
Applications in Synthesis and Material Science
Synthesis of Intermediates : The compound serves as a key intermediate in the synthesis of various materials, including pharmaceuticals and pesticides. Its transformation into different derivatives has been a subject of research, focusing on the optimization of yields and reaction conditions (Xiao-hua Du et al., 2005).
Material Fabrication : Its derivatives are pivotal in the manufacture of materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis pathways have been studied extensively to improve efficiency and reduce costs (Yanan Qiu et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromoethynyl)-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFTNXCJRFSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246633 | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene | |
CAS RN |
2187434-97-3 | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)